[3-(1H-Tetrazol-5-yl)propyl]amine hydrochloride
Description
Properties
IUPAC Name |
3-(2H-tetrazol-5-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5.ClH/c5-3-1-2-4-6-8-9-7-4;/h1-3,5H2,(H,6,7,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOWUHPTNFHZGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1=NNN=N1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
273400-20-7 | |
| Record name | 3-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of [3-(1H-Tetrazol-5-yl)propyl]amine hydrochloride involves several steps. One common method includes the reaction of 3-bromopropylamine hydrobromide with sodium azide to form 3-azidopropylamine. This intermediate is then subjected to a cyclization reaction with sodium nitrite in the presence of acetic acid to form the tetrazole ring. Finally, the product is treated with hydrochloric acid to obtain the hydrochloride salt .
Chemical Reactions Analysis
Multicomponent Reactions (MCRs)
The amine group and tetrazole moiety enable participation in MCRs. For example:
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Ugi-Type Reactions : α-Amino tetrazoles react with isocyanides, carbonyl compounds, and azides to form complex heterocycles. In one protocol, [3-(1H-Tetrazol-5-yl)propyl]amine hydrochloride could act as the amine component, reacting with aldehydes, isocyanides (e.g., Walborsky’s reagent), and TMS-azide to yield tetrazole-functionalized peptidomimetics (Scheme 15, ).
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Microwave-Assisted 3-Component Reactions : Optimized conditions (POCl₃, CH₃CN, 180°C, microwave) facilitate reactions between amines, carbonyl compounds, and TMS-azide. Yields for analogous tetrazole syntheses reach 70–76% (Table 1, ).
Table 1: Optimized Conditions for Tetrazole MCRs
| Component | Reaction Conditions | Yield (%) |
|---|---|---|
| Amine + Acid Chloride | POCl₃, CH₃CN, 180°C (microwave), 5 min | 76 |
| Amine + Ester | POCl₃, CH₃CN, 180°C (microwave), 5 min | 72 |
Condensation and Cyclization
The primary amine undergoes condensation with carbonyl groups to form imines or heterocycles:
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Benzodiazepinone Synthesis : Reaction with o-phenylenediamines and β-ketoesters generates tetrazole-fused benzodiazepines (Scheme 47, ). For this compound, this could yield derivatives like 5-(3-methoxyphenyl)-1-phenyl-1H-tetrazole (72% yield, ).
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Schiff Base Formation : The amine reacts with aldehydes (e.g., formaldehyde) to form imine intermediates, which further cyclize under acidic conditions ( ).
Functional Group Transformations
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Alkylation/Acylation : The amine group (as HCl salt) can be alkylated using alkyl halides or acylated with acid chlorides in the presence of bases like K₂CO₃ or TEA. For example, treatment with bromomethyl biphenyl derivatives forms N-alkylated tetrazoles, a key step in sartan drug synthesis (e.g., Irbesartan, ).
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Deprotection : The tetrazole ring’s trityl-protected analogs undergo mild acidic deprotection (e.g., HCl/MeOH) to regenerate free tetrazoles in quantitative yields ( ).
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties:
Tetrazole derivatives have gained attention for their pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. The presence of nitrogen atoms in the tetrazole ring contributes to the compound's ability to interact with biological targets effectively.
Case Study: PRMT1 Inhibitors
Recent studies have highlighted the potential of tetrazole derivatives as inhibitors of protein arginine methyltransferase 1 (PRMT1), an enzyme involved in various diseases, including cancer. A series of 1-substituted 1H-tetrazole derivatives were synthesized and tested for their inhibitory effects on PRMT1. Among these, compound 9a demonstrated significant inhibition, suggesting that tetrazole derivatives can be developed into potent therapeutic agents targeting PRMT1 .
Synthesis of Antihypertensive Agents
Irbesartan Synthesis:
[3-(1H-Tetrazol-5-yl)propyl]amine hydrochloride is utilized in the synthesis of irbesartan, an antihypertensive medication. The synthesis involves the reaction of nitriles with sodium azide in the presence of amine salts to produce 5-substituted tetrazoles. This method has shown effective yields and is environmentally friendly, making it a preferred approach in pharmaceutical manufacturing .
Antibacterial Activity
In Vitro Studies:
Research indicates that certain 5-substituted tetrazoles exhibit antibacterial activity against various strains such as Escherichia coli and Pseudomonas aeruginosa. The synthesis of these compounds often involves microwave-assisted reactions that enhance yield and reduce reaction time, demonstrating the efficiency of using tetrazole derivatives in developing new antibacterial agents .
Summary of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | PRMT1 inhibitors | Compound 9a shows significant inhibitory effects |
| Antihypertensive Agents | Synthesis of Irbesartan | Effective yields using environmentally friendly methods |
| Antibacterial Activity | In vitro testing against bacterial strains | High efficacy against E. coli and Pseudomonas |
Mechanism of Action
The mechanism of action of [3-(1H-Tetrazol-5-yl)propyl]amine hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The tetrazole ring is known to mimic certain biological molecules, allowing it to bind to specific receptors and enzymes, thereby exerting its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares [3-(1H-Tetrazol-5-yl)propyl]amine hydrochloride with structurally or functionally related compounds, focusing on molecular properties, synthesis, and applications:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Physical State | Purity | Applications | References |
|---|---|---|---|---|---|---|---|
| This compound | C₄H₁₀ClN₅ | 163.61 | Tetrazole ring, propylamine backbone | Liquid | 95% | Lab reagent, bioisostere in drug design | |
| (S)-N,2-Dimethyl-1-(1H-tetrazol-5-yl)propan-1-amine hydrochloride | C₅H₁₂ClN₅ | 177.63 | Branched alkyl chain, chiral center, methylated amine | Not reported | 94% yield | Hemiasterlin analog synthesis (anticancer applications) | |
| [3-(4-Methyl-1,3-thiazol-5-yl)propyl]amine hydrochloride | C₇H₁₃ClN₂S | 193.71 | Thiazole ring (sulfur-containing heterocycle) | Solid | Not reported | Synthetic intermediate, antimicrobial research | |
| (4-Chlorophenyl)methylamine hydrochloride | C₁₃H₁₇ClN₅S | 334.88 | Sulfanyl linker, chlorophenyl group, methylated tetrazole | Not reported | Not reported | Potential CNS-targeting agents (structural similarity to serotonin modulators) | |
| [3-(Methylthio)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]amine hydrochloride | C₁₂H₁₅ClN₃OS | 284.78 | Oxadiazole ring (electron-withdrawing), methylthio group | Not reported | Not reported | Antibacterial/antifungal candidate |
Key Observations:
Structural Diversity: The tetrazole ring in the parent compound is replaced with thiazole (sulfur-containing) or oxadiazole (oxygen-containing) rings in analogs, altering electronic properties and hydrogen-bonding capacity .
Synthetic Feasibility :
- (S)-N,2-Dimethyl-1-(1H-tetrazol-5-yl)propan-1-amine hydrochloride was synthesized with a 94% yield , indicating robust synthetic routes for branched tetrazole derivatives .
Applications :
- The parent compound’s role as a bioisostere contrasts with thiazole/oxadiazole analogs, which are prioritized for antimicrobial activity due to their heterocyclic cores .
- Chlorophenyl-containing analogs may target neurological pathways, reflecting structural mimicry of serotonin receptor ligands .
Purity and Physicochemical Data: The parent compound’s 95% purity is lower than another tetrazole derivative (CAS: 73096-42-1, 97% purity), suggesting variability in commercial synthesis protocols .
Research Implications
Comparative studies highlight the trade-offs between structural complexity (e.g., oxadiazole vs. tetrazole) and biological activity. Future research should prioritize crystallographic analysis (using tools like SHELXL ) to elucidate solid-state behavior and optimize synthetic yields.
Biological Activity
[3-(1H-Tetrazol-5-yl)propyl]amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its antimicrobial, anticancer, and other relevant effects based on diverse research findings.
Chemical Structure and Properties
The compound this compound is characterized by the presence of a tetrazole ring, which is known for its diverse biological activities. The tetrazole moiety can influence the compound's interaction with biological targets, making it a subject of interest in drug development.
Antimicrobial Properties
Recent studies have demonstrated that tetrazole derivatives exhibit significant antimicrobial activity. For instance, various 5-substituted 1H-tetrazoles have shown efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus through mechanisms that involve disruption of bacterial cell walls and inhibition of key metabolic pathways .
Table 1: Antimicrobial Activity of Tetrazole Derivatives
| Compound | Target Organism | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| 5-(4-methoxyphenyl)-1H-tetrazole | E. coli | 20 | |
| 5-phenyl-1H-tetrazole | Staphylococcus aureus | 18 | |
| 5-(2-chloroethyl)-1H-tetrazole | Pseudomonas aeruginosa | 15 |
Anticancer Activity
The anticancer potential of this compound has also been investigated. Research indicates that certain tetrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For example, compounds with a tetrazole ring have shown micromolar activity against various cancer cell lines, including breast and lung cancer .
Case Study: Anticancer Effects
A study evaluated the effects of a series of tetrazole derivatives on human cancer cell lines. The results indicated that compounds with specific substitutions on the tetrazole ring exhibited enhanced cytotoxicity compared to controls. The mechanism was attributed to the induction of oxidative stress and alterations in signaling pathways associated with cell survival .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The tetrazole group allows for hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially leading to inhibition or modulation of their functions. Studies suggest that these interactions may disrupt key cellular processes such as:
- Signal Transduction: Inhibition of pathways involved in cell growth and survival.
- Metabolic Pathways: Disruption of metabolic processes in microbial cells.
Q & A
Q. How can researchers optimize the synthesis of [3-(1H-Tetrazol-5-yl)propyl]amine hydrochloride to improve yield and purity?
- Methodological Answer : Synthesis optimization involves adjusting reaction parameters such as temperature, catalyst loading, and solvent polarity. For example, in analogous tetrazole-amine syntheses, Boc-protected intermediates are deprotected using HCl in dioxane (e.g., 94% yield achieved in ). Key steps include:
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to stabilize reactive amines during tetrazole ring formation.
- Acid Hydrolysis : Controlled HCl concentration prevents over-acidification, which can degrade the tetrazole moiety.
- Purification : Recrystallization from ethanol/water mixtures enhances purity.
- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity by HPLC.
- Reference : (synthesis protocol), (reagent conditions).
Q. What characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer : A multi-technique approach is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify amine proton environments (δ ~2.5–3.5 ppm for propylamine) and tetrazole ring carbons (δ ~145–155 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of HCl or tetrazole ring cleavage).
- IR Spectroscopy : Identify N-H stretches (~3200–3400 cm⁻¹) and tetrazole ring vibrations (~1500 cm⁻¹).
- Elemental Analysis : Validate stoichiometry (C, H, N, Cl percentages).
- X-ray Crystallography (if crystalline): Resolve tautomeric forms (1H vs 2H-tetrazole) ().
- Reference : (structural analysis), (NIST data).
Q. How do solubility and stability profiles of this compound influence experimental design?
- Methodological Answer :
- Solubility : The compound is polar due to the tetrazole and amine groups, favoring dissolution in polar solvents (water, DMSO, methanol). Pre-saturate buffers to avoid precipitation in biological assays.
- Stability :
- pH Sensitivity : Degrades under strong acidic/basic conditions; use neutral buffers (pH 6–8) for long-term storage.
- Light/Temperature : Store at –20°C in amber vials to prevent photolytic cleavage of the tetrazole ring.
- Hygroscopicity : Desiccate to avoid hydrochloride salt deliquescence.
- Reference : (reagent handling), (thermochemical data).
Advanced Research Questions
Q. What reaction mechanisms govern the reactivity of the tetrazole moiety in this compound under oxidative or reductive conditions?
- Methodological Answer :
- Oxidation : The tetrazole ring can undergo ring-opening with strong oxidants (e.g., KMnO₄), forming carboxylic acids or nitriles. Monitor via loss of tetrazole IR peaks and new C=O stretches.
- Reduction : NaBH₄ or LiAlH₄ may reduce the tetrazole to an amidine derivative. Use ¹H NMR to detect new NH₂ groups (δ ~5 ppm).
- Control Experiments : Compare reactivity with non-tetrazole analogs to isolate ring-specific behavior.
- Reference : (reaction pathways), (reagent roles).
Q. How can computational modeling resolve tautomeric ambiguity in the tetrazole ring of this compound?
- Methodological Answer :
- DFT Calculations : Optimize 1H- and 2H-tetrazole tautomers using Gaussian or ORCA software. Compare computed NMR/IR spectra with experimental data.
- Energy Barriers : Calculate tautomer interconversion barriers (ΔG‡) to predict dominant forms under experimental conditions.
- Solvent Effects : Use PCM models to simulate aqueous vs. organic solvent environments.
- Reference : (thermodynamic data), (NIST computational tools).
Q. What strategies validate the analytical methods for quantifying this compound in complex matrices (e.g., biological samples)?
- Methodological Answer :
- LC-MS/MS : Develop a selective MRM transition (e.g., m/z 172 → 154 for the parent ion and fragment).
- Calibration Curves : Use deuterated internal standards (e.g., [D₆]-propylamine) to correct matrix effects.
- Validation Parameters : Assess linearity (R² >0.99), LOD/LOQ (e.g., 0.1 ng/mL), and recovery rates (>85%).
- Reference : (analytical standards), (impurity profiling).
Q. How should researchers address contradictory data in synthetic yield or bioactivity across studies?
- Methodological Answer :
- Reproducibility Checks : Replicate experiments using identical reagents (e.g., Boc-protected intermediates from ) and equipment.
- Meta-Analysis : Compare reaction conditions (e.g., ’s 94% yield vs. lower yields in other protocols) to identify critical variables (catalyst type, solvent purity).
- Controlled Bioassays : Use standardized cell lines (e.g., HEK293) and positive controls to normalize bioactivity data.
- Reference : (synthesis variance), (reaction optimization).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
